

acetyl-CoA carboxylase (ACCase) inhibition mechanism

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Compound Focus: Fluazifop-p-butyl

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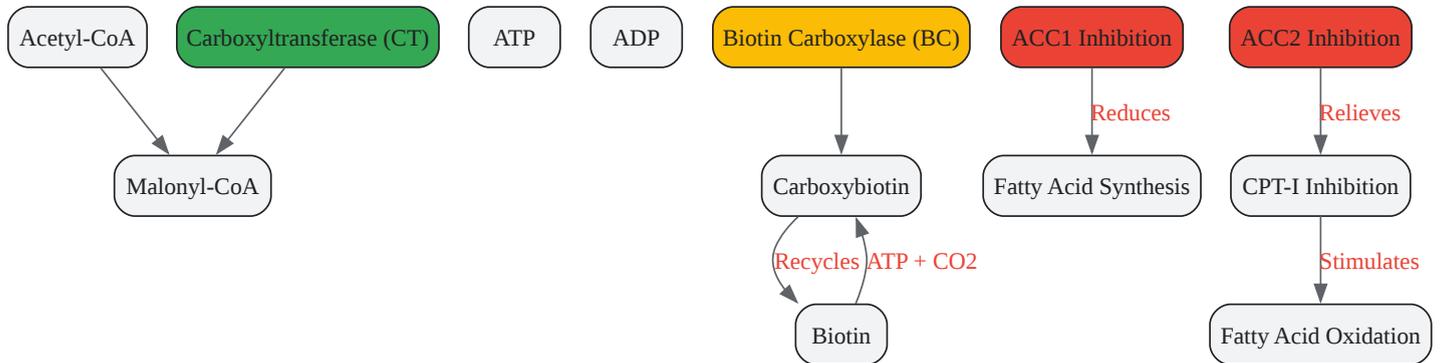
ACCase Biochemistry & Inhibition Mechanisms

ACCase is a biotin-dependent enzyme that exists in two primary forms across species: **heteromeric** (multi-subunit, found in prokaryotes and plant plastids) and **homomeric** (multi-domain single polypeptide, found in eukaryotes and grasses) [1] [2]. The enzyme catalyzes a two-step reaction critical to fatty acid metabolism:

- **Step 1 (Biotin Carboxylase):** ATP-dependent carboxylation of biotin using bicarbonate [3] [2]
- **Step 2 (Carboxyltransferase):** Transfer of activated carboxyl group to acetyl-CoA, forming malonyl-CoA [3] [2]

In mammals, two tissue-specific isoforms exist: **ACC1** (cytosolic, enriched in lipogenic tissues) produces malonyl-CoA for fatty acid synthesis, while **ACC2** (mitochondrial, oxidative tissues) generates malonyl-CoA that inhibits CPT-I and regulates mitochondrial fatty acid oxidation [3]. This compartmentalization makes ACC a strategic target for modulating lipid metabolism.

The following diagram illustrates the enzymatic reaction, regulatory dynamics, and inhibition sites:



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ACCase catalyzes malonyl-CoA formation, regulating fatty acid metabolism. Inhibitors target ACC1 (reducing synthesis) and ACC2 (promoting oxidation).

Experimental Protocols for ACCase Analysis

Malachite Green-Based Colorimetric Assay provides a non-radioactive method for ACCase activity measurement [4]. The principle relies on malachite green forming a colored complex with inorganic phosphate released during the ATP-dependent biotin carboxylation step of the ACCase reaction.

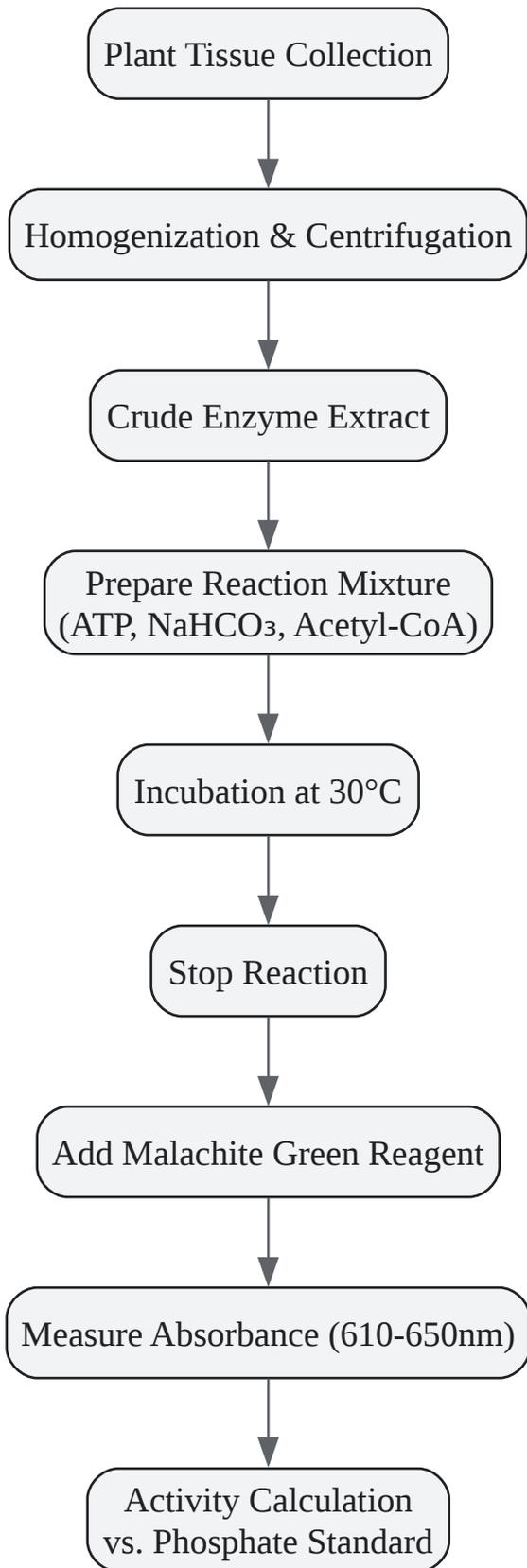
Key Steps:

- **Enzyme Preparation:** Extract ACCase from plant tissues (e.g., maize, rice, blackgrass) using optimized homogenization buffer [4]
- **Reaction Setup:**
 - Incubate crude enzyme with assay buffer containing ATP, NaHCO_3 , and acetyl-CoA
 - Run controls without acetyl-CoA to determine background phosphatase activity [4]
- **Color Development:** Add malachite green reagent to detect inorganic phosphate release
- **Quantification:** Measure absorbance at 610-650 nm and calculate ACCase activity using phosphate standard curve [4]

Validation Parameters:

- **Linearity:** Strong correlation ($R^2 > 0.99$) between phosphate concentration and absorbance [4]
- **Specificity:** Signal dependent on acetyl-CoA addition, confirming ACCase-specific activity [4]
- **Inhibition Validation:** Dose-dependent activity reduction with known ACCase inhibitors (e.g., FOPs, DIMs) [4]

Experimental Workflow:



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Workflow for colorimetric ACCase activity assay using malachite green for phosphate detection.

Therapeutic & Agricultural Applications

Pharmaceutical Applications: ACCase inhibitors show promise for treating metabolic diseases by simultaneously reducing fatty acid synthesis and stimulating fatty acid oxidation [3]. In clinical trials:

- **Firsocostat** (ACC inhibitor) reduced hepatic steatosis by 29% in NASH patients [5]
- Combination therapy with **DGAT2 inhibitors** mitigates ACC inhibitor-induced hypertriglyceridemia [5]
- **IMA-1** specifically modulates ACC1 lysosomal degradation without causing significant PUFA reduction or hyperlipidemia [5]

Agricultural Herbicides: ACCase inhibitors comprise major herbicide classes: **FOPs** (aryloxyphenoxypropionates), **DIMs** (cyclohexanediones), and **DENs** (phenylpyrazolines) [1] [6]. These selectively inhibit plastidic homomeric ACCase in grasses, disrupting fatty acid synthesis and membrane formation [1] [6]. Novel inhibitor development continues through structure-activity relationship studies and molecular docking approaches [7] [8].

Resistance Mechanisms & Emerging Challenges

Target-Site Resistance (TSR) results from specific mutations in the ACCase CT domain that reduce herbicide binding affinity [6] [9]. Documented mutations include:

Mutation Site	Herbicide Resistance Profile	Weed Species Documented
I1781L/V/T	Confers resistance to FOPs	<i>Alopecurus myosuroides</i> , <i>Lolium multiflorum</i> [4] [6]
W2027C/L/S	Varying cross-resistance patterns	<i>Digitaria ciliaris</i> , <i>Echinochloa crus-galli</i> [6] [9]
I2041N/V/T	Resistance to FOPs and DENs	<i>Alopecurus myosuroides</i> , <i>Lolium multiflorum</i> [6]
D2078G/E	Confers resistance to FOPs	<i>Echinochloa crus-galli</i> , <i>Lolium multiflorum</i> [6] [9]

Computational Studies using homology modeling and molecular docking reveal that these mutations reduce herbicide binding affinity through steric hindrance and altered interaction networks [6]. Multiple mutations can have additive effects, further decreasing herbicide sensitivity [6].

Enhanced Metabolic Resistance (EMR) involves elevated herbicide detoxification through cytochrome P450 monooxygenases and glutathione S-transferases [4] [1]. This non-target-site resistance presents greater management challenges as it can confer cross-resistance to multiple herbicide classes [4].

Future Research Directions

- **Novel Inhibitor Design:** Structure-based drug discovery leveraging ACC crystal structures to overcome resistance [3] [7]
- **Combination Therapies:** Pharmaceutical approaches combining ACC inhibitors with DGAT2 inhibitors or PPAR α agonists to mitigate side effects [5]
- **Integrated Weed Management:** Combining chemical and non-chemical strategies to delay resistance evolution [1]
- **Species-Selective Targeting:** Exploiting structural differences between fungal, bacterial, mammalian, and plant ACCases for selective inhibition [3]

The field of ACCase inhibition continues to evolve with ongoing research into structural biology, resistance management, and therapeutic applications. The experimental methodologies and mechanistic insights summarized here provide foundation for further innovation in both pharmaceutical and agricultural domains.

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